molecular formula C11H15N3O2S B2376018 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide CAS No. 402580-23-8

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2376018
CAS No.: 402580-23-8
M. Wt: 253.32
InChI Key: QQUWDCUREOBXQY-UHFFFAOYSA-N
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Description

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an ethoxybenzoyl group attached to a hydrazinecarbothioamide backbone

Preparation Methods

The synthesis of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 4-ethoxybenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets within biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction .

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxybenzoyl)-N-methylhydrazinecarbothioamide include other hydrazinecarbothioamides and benzoyl derivatives. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-[(4-ethoxybenzoyl)amino]-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-8(5-7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUWDCUREOBXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NNC(=S)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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